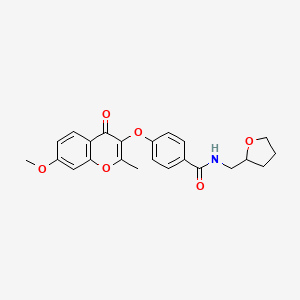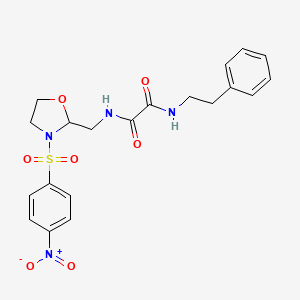
N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide, also known as NPS-2143, is a selective calcium-sensing receptor (CaSR) antagonist. It was first synthesized in 2004 by researchers at the University of Tokyo. Since then, it has been extensively studied for its potential applications in various fields of scientific research.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide involves the reaction of 2-phenethylamine with oxalyl chloride to form N-phenethyl-oxalamide. This intermediate is then reacted with 3-(4-nitrophenylsulfonyl)oxazolidin-2-ylmethyl chloride to form the final product.
Starting Materials
2-phenethylamine, oxalyl chloride, 3-(4-nitrophenylsulfonyl)oxazolidin-2-ylmethyl chloride
Reaction
Step 1: React 2-phenethylamine with oxalyl chloride in the presence of a base such as triethylamine to form N-phenethyl-oxalamide., Step 2: React N-phenethyl-oxalamide with 3-(4-nitrophenylsulfonyl)oxazolidin-2-ylmethyl chloride in the presence of a base such as triethylamine to form N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide.
作用机制
N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide acts as a competitive antagonist of the CaSR by binding to the allosteric site of the receptor. This prevents the binding of calcium ions to the receptor, thereby inhibiting CaSR-mediated signaling. N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide has been shown to inhibit CaSR-mediated signaling in various tissues, including the parathyroid gland, kidney, bone, and gastrointestinal tract.
生化和生理效应
N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide has been shown to have various biochemical and physiological effects. In the parathyroid gland, it has been shown to inhibit parathyroid hormone secretion and reduce serum calcium levels. In the kidney, it has been shown to inhibit calcium reabsorption and increase urinary calcium excretion. In bone, it has been shown to inhibit osteoclast-mediated bone resorption. In the gastrointestinal tract, it has been shown to inhibit calcium absorption and reduce serum calcium levels.
实验室实验的优点和局限性
N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide has several advantages for lab experiments. It is a potent and selective antagonist of the CaSR, making it a useful tool for studying the physiological and pathological roles of CaSR. It has also been shown to have minimal off-target effects, making it a reliable tool for studying CaSR-mediated signaling. However, N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide has some limitations for lab experiments. It has poor solubility in water and organic solvents, which can limit its use in certain experimental setups. It also has a short half-life in vivo, which can limit its use in animal studies.
未来方向
There are several future directions for the study of N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide. One potential application is in the treatment of hypercalcemia, which is a condition characterized by elevated serum calcium levels. N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide has been shown to reduce serum calcium levels in animal models, making it a potential therapeutic agent for hypercalcemia. Another potential application is in the treatment of osteoporosis, which is a condition characterized by reduced bone density and increased risk of fractures. N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide has been shown to inhibit osteoclast-mediated bone resorption, making it a potential therapeutic agent for osteoporosis. Additionally, N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
科学研究应用
N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent and selective antagonist of the CaSR, which is a G protein-coupled receptor that plays a crucial role in regulating calcium homeostasis. CaSR is expressed in various tissues, including the parathyroid gland, kidney, bone, and gastrointestinal tract. N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide has been shown to inhibit CaSR-mediated signaling in these tissues, making it a useful tool for studying the physiological and pathological roles of CaSR.
属性
IUPAC Name |
N'-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O7S/c25-19(21-11-10-15-4-2-1-3-5-15)20(26)22-14-18-23(12-13-31-18)32(29,30)17-8-6-16(7-9-17)24(27)28/h1-9,18H,10-14H2,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFRMPQCHQYRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{(Methylsulfanyl)[(3-pyridinylmethyl)amino]methylene}malononitrile](/img/structure/B2950981.png)

![N-tert-butyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2950983.png)
![2-(benzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2950984.png)
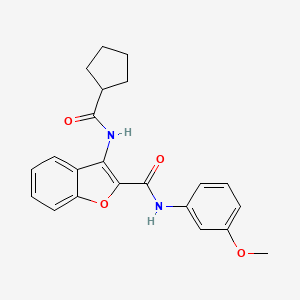
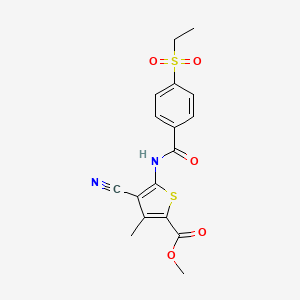
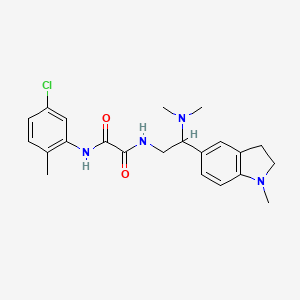
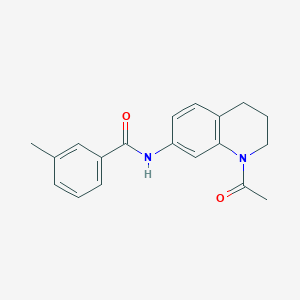
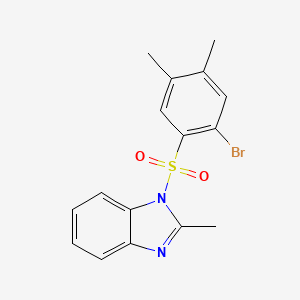
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2950993.png)
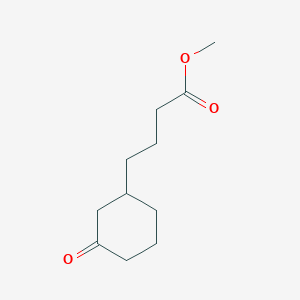
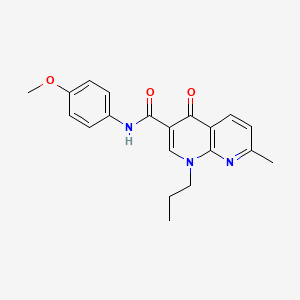
![4,4',4'',4''',4'''',4'''''-[[Ethane-1,1,1-triyltris(benzene-4,1-diyl)]tris(ethane-1,1,1-triyl)]hexaphenol](/img/structure/B2951001.png)
